molecular formula C22H18FN3O2S B3404157 N-(4-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207023-58-2

N-(4-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B3404157
CAS No.: 1207023-58-2
M. Wt: 407.5
InChI Key: DALVIZZWRIIDBH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-fluorophenyl group at position 7 and an acetamide-linked 4-ethylphenyl moiety at position 2. This scaffold is structurally analogous to kinase inhibitors and antineoplastic agents, as evidenced by related compounds in the literature . Its design leverages the thienopyrimidine framework, known for modulating enzyme activity through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-2-14-3-9-17(10-4-14)25-19(27)11-26-13-24-20-18(12-29-21(20)22(26)28)15-5-7-16(23)8-6-15/h3-10,12-13H,2,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALVIZZWRIIDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. This compound has garnered interest in pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C22H18FN3O2S
  • Molecular Weight : 407.5 g/mol
  • CAS Number : 1207023-58-2
  • Purity : Typically around 95% .

This compound is believed to exert its biological effects through interactions with specific molecular targets involved in critical cellular processes. Preliminary studies suggest that it may inhibit enzymes or receptors that play roles in cell proliferation and apoptosis, indicating its potential as a therapeutic agent against various diseases, particularly cancer and inflammatory disorders .

Anticancer Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been reported to possess antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through various models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses .

Study 1: Anticancer Efficacy

A study conducted on multicellular spheroids demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating enhanced potency .

Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives, this compound was tested against strains like Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at low concentrations compared to control groups .

Data Table: Biological Activities

Activity Type Tested Condition Outcome Reference
AnticancerBreast cancer cellsIC50 < standard agents
AntimicrobialS. aureus, E. coliSignificant inhibition
Anti-inflammatoryIn vitro cytokine assayReduced pro-inflammatory cytokines

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that compounds similar to N-(4-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide may exhibit significant anticancer properties. Preliminary studies suggest that this compound could inhibit specific enzymes or receptors involved in cellular signaling pathways related to cancer cell proliferation and apoptosis. For instance, it may target kinases or other regulatory proteins that play critical roles in tumor growth and survival .

Anti-inflammatory Effects:
The compound's structure suggests potential anti-inflammatory applications as well. By modulating inflammatory pathways, it could serve as a lead compound for developing new treatments for inflammatory diseases .

Synthetic Organic Chemistry

This compound can be synthesized through multi-step organic reactions involving the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of the acetamide functional group. Optimizing reaction conditions such as temperature and solvent can enhance yield and purity .

Structure–Activity Relationship (SAR) Studies

The unique structural features of this compound allow for extensive SAR studies to understand its biological activity better. Comparisons with similar compounds can reveal insights into how variations in substituents affect pharmacological properties. For example:

Compound NameStructure FeaturesUnique Aspects
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineThiazole ring instead of thieno[3,2-d]pyrimidineDifferent biological target profiles
N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamideContains a methoxy groupPotentially different pharmacological effects

These comparisons highlight how modifications can lead to distinct biological interactions and therapeutic potentials .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Modifications

The thieno[3,2-d]pyrimidinone core distinguishes this compound from derivatives with alternative heterocycles, such as pyrimido[5,4-b]indole () or chromenone systems (). These structural variations influence target selectivity and binding affinity.

Substituent Analysis

Key substituents and their biological implications are compared below:

Compound Name Core Structure R1 (Position 7) R2 (Position 3) Molecular Weight (g/mol)
Target Compound Thieno[3,2-d]pyrimidinone 4-Fluorophenyl N-(4-ethylphenyl)acetamide ~408 (estimated)
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide Thieno[3,2-d]pyrimidinone 4-Fluorophenyl N-(3-methoxybenzyl)acetamide ~425 (estimated)
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidinone Phenyl N-(2-chloro-4-methylphenyl)acetamide 409.89
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidinone Sulfanyl-trifluoromethoxyphenyl ~483 (estimated)
  • R1 : The 4-fluorophenyl group in the target compound and may enhance metabolic stability compared to unsubstituted phenyl () .
  • R2 : The 4-ethylphenyl acetamide in the target compound offers a balance of hydrophobicity and steric bulk, contrasting with the electron-withdrawing trifluoromethoxy group in , which could improve membrane permeability .

Physicochemical Profiling

Property Target Compound Compound Compound
Molecular Weight ~408 409.89 ~483
H-Bond Donors 1 1 1
H-Bond Acceptors 4 4 5
LogP (Estimated) ~3.2 ~3.5 ~4.1

The target compound’s lower LogP compared to suggests improved solubility, while its H-bond profile aligns with kinase inhibitor requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

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